Chloroquine N-oxide

Übersicht

Beschreibung

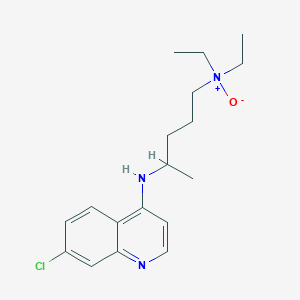

Chloroquine N-oxide is a derivative of chloroquine, a well-known antimalarial drug This compound is characterized by the presence of an N-oxide functional group attached to the chloroquine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloroquine N-oxide can be synthesized through the oxidation of chloroquine. One common method involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often at room temperature, to prevent the degradation of the chloroquine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Chloroquine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of di-N-oxide derivatives.

Reduction: Reduction reactions can convert this compound back to chloroquine.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Di-N-oxide derivatives: Formed through further oxidation.

Chloroquine: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Chloroquine N-oxide has been investigated for its antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. Recent studies have synthesized various derivatives of indolone-N-oxide, which include CQO derivatives, and evaluated their efficacy against chloroquine-sensitive and -resistant strains.

Case Study: Indolone N-oxides

A study synthesized 66 new indolone-N-oxide derivatives, including CQO analogues. The most potent compound exhibited an IC50 of less than 3 nM against the chloroquine-resistant P. falciparum strain FcB1, showcasing a high selectivity index (CC50/IC50 ratio) of over 14,000, indicating minimal cytotoxicity to human cells while effectively inhibiting the parasite .

COVID-19 Therapeutics

Chloroquine and its derivatives, including CQO, have been explored as potential treatments for COVID-19. The mechanism involves the inhibition of viral entry and replication in host cells.

Computational Studies

Recent computational studies have shown that CQO exhibits favorable interaction energies with the main protease (Mpro) of SARS-CoV-2, suggesting that it may be more effective than chloroquine itself in inhibiting viral activity. The interaction energy values for CQO were calculated to be around -3.0 kcal/mol, indicating a strong binding affinity .

Hypoxia-Responsive Drug Development

This compound has been utilized in developing hypoxia-responsive prodrugs. These compounds are activated in low oxygen conditions typical of tumor microenvironments.

Application in Tumor Targeting

Research has demonstrated that enamine-N-oxides can serve as hypoxia-activated prodrugs. In vivo studies showed that these compounds could selectively release cytotoxic agents in hypoxic tumors, enhancing therapeutic efficacy while minimizing systemic toxicity .

Environmental Applications

Chloroquine and its derivatives are also being studied for their environmental impact and potential use in bioremediation processes.

Environmental Persistence

Research indicates that CQO can persist in aquatic environments due to its chemical stability. This raises concerns about its ecological effects but also highlights its potential as a marker for pollution monitoring in water bodies .

Summary Table of Applications

Wirkmechanismus

Chloroquine N-oxide exerts its effects primarily through its interaction with heme polymerase in malarial parasites. By inhibiting this enzyme, this compound prevents the conversion of heme to hemozoin, leading to the accumulation of toxic heme within the parasite and ultimately causing its death . Additionally, the N-oxide functional group may enhance the compound’s ability to interact with other molecular targets, contributing to its overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: The parent compound, widely used as an antimalarial drug.

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for similar applications.

Mefloquine: Another antimalarial drug with a different chemical structure but similar mode of action.

Uniqueness

Chloroquine N-oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity compared to its parent compound, chloroquine. This functional group may enhance its solubility and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic properties .

Biologische Aktivität

Chloroquine N-oxide (CQO) is an oxidative metabolite of chloroquine, a well-known antimalarial drug. This article explores the biological activity of CQO, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

Chloroquine is primarily recognized for its antimalarial properties, but its metabolite, this compound, has gained attention for its distinct biological activities. CQO is formed through oxidative degradation of chloroquine and has been studied for its effects on various cellular processes.

Nitric Oxide Synthase Activation

Research indicates that chloroquine and its derivatives, including CQO, can stimulate nitric oxide synthase (NOS) activity in endothelial cells. This stimulation leads to increased production of nitric oxide (NO), a critical signaling molecule involved in regulating vascular functions and immune responses. The increase in NO synthesis is attributed to the weak base properties of CQO, which enhances NOS activity by altering cellular iron availability .

Inhibition of Cell Proliferation

This compound has been shown to inhibit cell proliferation through the activation of NOS. Studies demonstrated that the inhibition of mitogenesis in endothelial cells could be reversed by NOS inhibitors, suggesting that the antiproliferative effects of CQO are mediated by NO production . This mechanism may have implications for cancer therapy, where controlling cell growth is crucial.

Antimalarial Activity

While CQO itself has not been extensively tested against malaria parasites, studies on related compounds indicate that modifications to the chloroquine structure can enhance antimalarial potency. For instance, indolone-N-oxide derivatives exhibit significant activity against Plasmodium falciparum, suggesting that similar modifications to CQO might yield effective antimalarial agents .

Cytotoxicity and Selectivity

CQO's cytotoxicity profile has been evaluated in various human cell lines. Preliminary findings suggest that while it exhibits some cytotoxic effects, these are generally lower than those observed with parent compounds like chloroquine. This selectivity could make CQO a candidate for further development in targeted therapies .

Case Studies and Research Findings

- Endothelial Cell Studies : In vitro experiments demonstrated that treatment with CQO significantly increased NOS activity and NO production in murine and porcine endothelial cells. The optimal concentration for these effects was identified at 20 µM .

- Macrophage Activity : A study highlighted that chloroquine could modulate macrophage activity by reducing nanoparticle uptake through endocytosis inhibition. This suggests potential applications in drug delivery systems where targeted delivery is essential .

- Oxidative Stress Conditions : Research into the oxidative degradation profiles of chloroquine revealed that under oxidative stress conditions, the formation of CQO was significant, indicating its potential role as a marker for metabolic processes involving chloroquine .

Data Tables

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Ghigo et al. (1998) | Increased NOS activity | 20 µM | Enhanced NO synthesis |

| Indolone-N-oxide Study | Antimalarial potency | IC50 ≤ 100 nM | Effective against P. falciparum |

| Macrophage Study | Reduced nanoparticle uptake | 20 µM | Inhibited endocytosis |

Eigenschaften

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVLZIVCPLRCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315781 | |

| Record name | Chloroquine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68121-48-2 | |

| Record name | Chloroquine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68121-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known metabolic pathways of Chloroquine in humans?

A2: Studies have identified several metabolic pathways for Chloroquine in humans. Key pathways include N-dealkylation, resulting in metabolites like desethylchloroquine and didesethylchloroquine, and N-oxidation, leading to the formation of Chloroquine N-oxide and Chloroquine N-di-oxide. [, , ] These metabolites have been detected in various biological samples, including urine, blood, and cord blood. Gas chromatography, thin-layer chromatography, and gas chromatography/mass spectrometry are commonly employed techniques for separating, identifying, and quantifying these metabolites. []

Q2: How does this compound interact with the acetylcholine system in muscle tissue?

A3: Research using the isolated rectus abdominis muscle of the toad (Bufo regularis) showed that this compound, similar to Chloroquine, can influence acetylcholine-induced muscle contractions. At low concentrations, both compounds enhanced acetylcholine-induced contractions but depressed those evoked by carbachol. [] In contrast, at higher concentrations, both compounds inhibited contractions induced by acetylcholine and carbachol. [] This suggests a complex interaction with the acetylcholine system, potentially at the cellular level, with possible anticholinesterase activity. []

Q3: What is the significance of identifying a 7-chloro-4-aminoquinoline metabolite of Chloroquine?

A4: The identification of 7-chloro-4-aminoquinoline as a metabolite of Chloroquine is significant because it lacks the alkyl side chain present in the parent compound. [] This finding indicates that metabolic pathways exist for cleaving this side chain, raising questions about the potential pharmacological activity and toxicological profile of this unique metabolite. Further research is needed to understand the implications of 7-chloro-4-aminoquinoline formation in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.